molecular formula C5H6N6O B11918064 2,3-Diamino-3H-purin-6(7H)-one

2,3-Diamino-3H-purin-6(7H)-one

Cat. No.: B11918064
M. Wt: 166.14 g/mol
InChI Key: CXLCQQOLOJZNIH-UHFFFAOYSA-N
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Description

2,3-Diamino-3H-purin-6(7H)-one is a heterocyclic organic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-3H-purin-6(7H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino-substituted pyrimidine, the compound can be synthesized through a series of reactions involving amination, cyclization, and purification steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-3H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkylated or halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Diamino-3H-purin-6(7H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in nucleic acids.

    6-Mercaptopurine: A purine analog used as a chemotherapy agent.

Uniqueness

2,3-Diamino-3H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and the specific position of these groups on the purine ring differentiate it from other purine derivatives.

Properties

Molecular Formula

C5H6N6O

Molecular Weight

166.14 g/mol

IUPAC Name

2,3-diamino-7H-purin-6-one

InChI

InChI=1S/C5H6N6O/c6-5-10-4(12)2-3(11(5)7)9-1-8-2/h1H,7H2,(H,8,9)(H2,6,10,12)

InChI Key

CXLCQQOLOJZNIH-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)N=C(N2N)N

Origin of Product

United States

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